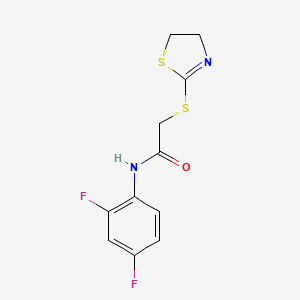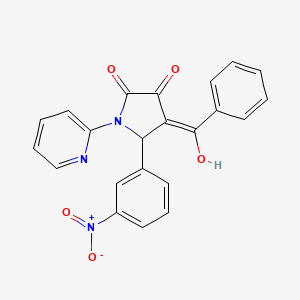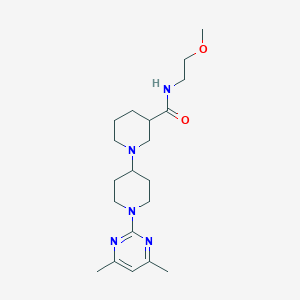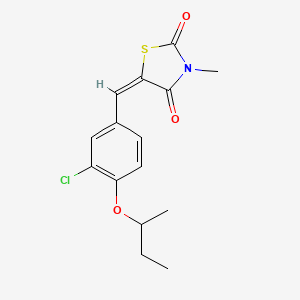![molecular formula C16H13F4N3O3 B5353610 2-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5353610.png)
2-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is also known as Compound 32 and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Compound 32 involves the inhibition of specific enzymes and proteins. For example, Compound 32 inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. Similarly, Compound 32 inhibits the activity of PDE4 by binding to the catalytic site of the enzyme. By inhibiting these enzymes, Compound 32 can potentially modulate various cellular pathways and processes.
Biochemical and Physiological Effects:
Compound 32 has been found to have various biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, Compound 32 has been found to inhibit the replication of the hepatitis C virus by targeting the viral NS5B polymerase.
Vorteile Und Einschränkungen Für Laborexperimente
Compound 32 has several advantages for lab experiments. It is a relatively small molecule, which makes it easy to synthesize and purify. Furthermore, it has been extensively studied, and its mechanism of action is well understood. However, one limitation of Compound 32 is that it can be difficult to work with due to its low solubility in water. This can make it challenging to perform certain experiments, such as cell-based assays.
Zukünftige Richtungen
There are several future directions for further research on Compound 32. One area of research could be to investigate its potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Another area of research could be to develop more potent derivatives of Compound 32 that have improved solubility and bioavailability. Furthermore, it would be interesting to investigate the potential synergistic effects of Compound 32 with other anticancer or anti-inflammatory drugs. Overall, there is still much to learn about the potential applications of Compound 32 in scientific research.
Conclusion:
In conclusion, Compound 32 is a chemical compound that has been extensively researched for its potential applications in scientific research. It has been found to have potential anticancer, anti-inflammatory, and antiviral activity. Its mechanism of action involves the inhibition of specific enzymes and proteins. Compound 32 has several advantages for lab experiments, but it can also be challenging to work with due to its low solubility in water. There are several future directions for further research on Compound 32, including investigating its potential applications in other diseases and developing more potent derivatives.
Synthesemethoden
The synthesis of Compound 32 involves several steps. The first step involves the reaction of 4-nitro-2-(trifluoromethyl)aniline with 2-bromoethylfluoride to form 2-[4-nitro-2-(trifluoromethyl)phenyl]ethylamine. The second step involves the reaction of 2-[4-nitro-2-(trifluoromethyl)phenyl]ethylamine with 2-fluorobenzoyl chloride to form 2-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide. The purity of the compound can be determined using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Compound 32 has been extensively researched for its potential applications in scientific research. It has been found to have potential anticancer activity by inhibiting the activity of protein kinase CK2. Compound 32 has also been found to have potential anti-inflammatory activity by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). Furthermore, Compound 32 has been found to have potential antiviral activity against the hepatitis C virus.
Eigenschaften
IUPAC Name |
2-fluoro-N-[2-[4-nitro-2-(trifluoromethyl)anilino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4N3O3/c17-13-4-2-1-3-11(13)15(24)22-8-7-21-14-6-5-10(23(25)26)9-12(14)16(18,19)20/h1-6,9,21H,7-8H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAGFGNKPLAKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 3,3-dimethyl-4-{[(4-methylphenyl)sulfonyl]hydrazono}pentanoate](/img/structure/B5353528.png)

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]azocane](/img/structure/B5353539.png)


![3-allyl-5-{2-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5353552.png)
![5-{2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5353569.png)

![(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5353574.png)
![N-[2-(acetylamino)-5-methoxyphenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5353577.png)
![3-(1,3-benzodioxol-5-yl)-5-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5353584.png)

![7-(3-fluorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5353597.png)
![N-(tert-butyl)-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5353626.png)
